molecular formula C12H18N2O B087670 1-(2-Phenoxyethyl)piperazine CAS No. 13484-37-2

1-(2-Phenoxyethyl)piperazine

Cat. No.: B087670
CAS No.: 13484-37-2
M. Wt: 206.28 g/mol
InChI Key: PTJSLCXRMMGRLY-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)piperazine is an organic compound belonging to the piperazine family. It is characterized by a piperazine ring substituted with a 2-phenoxyethyl group. This compound is a white, crystalline solid with a melting point of 52°C and a boiling point of 230°C. It is soluble in water, alcohol, and acetone, making it versatile for various applications.

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, piperazine acts as a reversible inhibitor of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in the transmission of nervous signals .

Cellular Effects

Research has shown that piperazine derivatives can have significant effects on cells. For example, a study found that a novel piperazine compound had a cytotoxic effect on glioblastoma and cervix cancer cells

Molecular Mechanism

The molecular mechanism of action of 1-(2-Phenoxyethyl)piperazine is not fully known. Piperazine derivatives are known to exert their effects through various mechanisms. For example, they can act as reversible inhibitors of acetylcholinesterase, leading to disturbances in the motility of parasites .

Temporal Effects in Laboratory Settings

It is known that piperazine derivatives can induce apoptosis and suppress the proliferation of cancer cells over time .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Piperazine derivatives are known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Transport and Distribution

It is known that piperazine derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

Understanding the subcellular localization of proteins is crucial for understanding various cellular processes .

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)piperazine can be achieved through several methods:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

    Ugi reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the piperazine derivative.

    Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

    Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides, carboxylic acids.

Major products formed from these reactions include oxidized or reduced derivatives and substituted piperazine compounds.

Scientific Research Applications

1-(2-Phenoxyethyl)piperazine has a wide range of applications in scientific research:

    Antioxidant Activity: Certain derivatives have shown significant antioxidant properties, increasing superoxide dismutase activity and total antioxidant capacity.

    Anticonvulsant Activity: Some derivatives exhibit promising anticonvulsant activity, comparable to established drugs like valproate.

    Alpha-Adrenoceptor Affinity: Derivatives demonstrate significant affinity for alpha-adrenoceptors, showing potential in pharmacological applications.

    Anti-Arrhythmic and Hypotensive Properties: Certain derivatives display significant anti-arrhythmic and hypotensive activities.

    Anticancer Activity: Heterocyclic compounds containing this moiety have shown potential anti-bone cancer activity.

    Radioprotective Agents: Novel derivatives have been tested for their radioprotective effects, showing potential in protecting human cells against radiation-induced apoptosis.

    Serotonin-Selective Reuptake Inhibitors (SSRIs): Derivatives have been explored as potential SSRIs, suggesting their use in treating depression and related disorders.

    HIV-1 Reverse Transcriptase Inhibitors: Compounds containing this moiety have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.

Comparison with Similar Compounds

1-(2-Phenoxyethyl)piperazine can be compared with other similar compounds, such as:

    4-(2-Phenoxyethyl)morpholine: This compound has similar pharmacological activities but differs in its chemical structure, containing a morpholine ring instead of a piperazine ring.

    1-(2-Phenoxyethyl)piperidine: This compound also exhibits similar activities but contains a piperidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of modifications and applications in various fields of research.

Properties

IUPAC Name

1-(2-phenoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSLCXRMMGRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283416
Record name 1-(2-phenoxyethyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-37-2
Record name 13484-37-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-phenoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Phenoxyethyl)piperazine
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Synthesis routes and methods I

Procedure details

The procedure of Example 2 was repeated in entirety substituting 57.0 g (0.27 moles) of 2-bromoethyl phenyl ether for 4-phenoxybutyl bromide, using 61.6 g (0.54 moles) of 1-formylpiperazine in 300 ml of 2-propanol and refluxing the mixture for 8 hours. Evaporation of the final dried chloroform extracts gave 35 g of 1-[2-phenoxyethyl]piperazine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure of Example 6 was repeated, substituting 57.0 g (0.27 moles) of 2-bromoethyl phenyl ether for 2-bromoethyl p-bromophenyl ether, using 61.6 g (0.54 moles) of 1-formylpiperazine in 300 ml of 2-propanol and refluxing the mixture for 8 hours. Evaporation of the final dried chloroform extracts gave 35 g of 1-[2-phenoxyethyl]piperazine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Piperazine (2.15 g) and 2-phenoxyethyl bromide (1.00 g) were dissolved in tetrahydrofuran (30 ml), and the mixture was stirred at 40 to 60° C. for 36 hours. The reaction solution was evaporated, and aqueous saturated sodium bicarbonate and diethyl ether were added to the residue, and the aqueous layer was partitioned. Methylene chloride was added to the aqueous layer, and the organic layer was partitioned. The organic layer was dried over sodium sulfate anhydrous and evaporated, whereby the title compound (664 mg, 65%) was obtained.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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